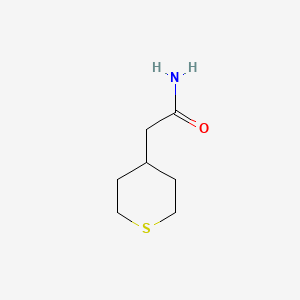

2-(Thian-4-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Thian-4-yl)acetamide is a chemical compound with the molecular formula C₇H₁₃NOS and a molecular weight of 159.25 g/mol . It is characterized by the presence of a tetrahydrothiopyran ring, which is a sulfur-containing heterocycle, attached to an acetamide group. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Métodos De Preparación

The synthesis of 2-(Thian-4-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Análisis De Reacciones Químicas

2-(Thian-4-yl)acetamide undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding alcohol or amine derivatives.

Aplicaciones Científicas De Investigación

2-(Thian-4-yl)acetamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(Thian-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing heterocycle can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparación Con Compuestos Similares

2-(Thian-4-yl)acetamide can be compared with other similar compounds, such as:

Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate: This compound has a similar structure but contains an oxygen atom instead of sulfur, leading to different chemical and biological properties.

Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate: Another oxygen-containing analog, which also exhibits distinct reactivity and applications compared to the sulfur-containing this compound.

The uniqueness of this compound lies in its sulfur-containing heterocycle, which imparts specific chemical reactivity and potential biological activities that are not observed in its oxygen-containing analogs.

Actividad Biológica

2-(Thian-4-yl)acetamide, with the molecular formula C₇H₁₃NOS and a molecular weight of 159.25 g/mol, is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The compound can be synthesized through various methods. A common route involves the reaction of tetrahydrothiopyran-4-one with ethyl acetate in the presence of sodium hydroxide, typically conducted in tetrahydrofuran (THF) at low temperatures to ensure product purity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃NOS |

| Molecular Weight | 159.25 g/mol |

| CAS Number | 178243-07-7 |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways due to its sulfur-containing structure.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may induce apoptosis in cancer cells, particularly through mechanisms involving mitochondrial pathways and caspase activation. For instance, a study highlighted that derivatives of similar thiazolidine compounds can lead to cell cycle arrest and apoptosis in cancer cell lines .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfur atom in the thian ring may interact with thiol groups in enzymes, potentially inhibiting their activity.

- Cell Cycle Modulation : Similar compounds have been shown to induce cell cycle arrest at various phases, leading to reduced proliferation of cancer cells.

- Induction of Apoptosis : Evidence suggests that treatment with this compound can trigger apoptotic pathways in cancer cells, promoting programmed cell death .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of several thian derivatives found that this compound exhibited notable activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Anticancer Properties

In another investigation focusing on the anticancer properties, researchers synthesized analogs of this compound and tested their effects on melanoma cells. The results indicated that these compounds could reduce tumor growth significantly in xenograft models, emphasizing their potential as therapeutic agents against resistant cancer forms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Oxygen-containing | Moderate antimicrobial activity |

| Methyl 2-(tetrahydro-2H-pyran-4-yl)acetate | Oxygen-containing | Lower anticancer efficacy |

| This compound | Sulfur-containing | High antimicrobial and anticancer activity |

The presence of sulfur in this compound contributes to its enhanced reactivity and biological activity compared to its oxygen-containing analogs.

Propiedades

IUPAC Name |

2-(thian-4-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NOS/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYWSOKLYWPJKAV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1CC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10698316 |

Source

|

| Record name | 2-(Thian-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178243-07-7 |

Source

|

| Record name | 2-(Thian-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10698316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.